2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound belongs to the triazoloquinoxaline acetamide family, characterized by a fused heterocyclic core (triazolo[4,3-a]quinoxaline) substituted with a phenoxy group at position 4 and an acetamide side chain modified with a tetrahydrofuran (oxolan-2-yl)methyl group. The phenoxy group enhances lipophilicity, while the oxolan moiety may improve solubility and bioavailability compared to simpler alkyl substituents .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c28-19(23-13-16-9-6-12-30-16)14-26-22(29)27-18-11-5-4-10-17(18)24-21(20(27)25-26)31-15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDCEFDWLNLBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide typically involves the reaction of hydrazonoyl halides with various reagents. For instance, hydrazonoyl halides can react with alkyl carbothioates, carbothioamides, and other compounds in the presence of triethylamine to form the desired triazoloquinoxaline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazoloquinoxalines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar triazoloquinoxaline structures exhibit significant antimicrobial properties. For instance, derivatives of triazoloquinoxaline have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's unique structure may facilitate interactions with bacterial enzymes or receptors, leading to its antimicrobial effects .
Anticancer Properties
The anticancer potential of this compound is noteworthy. Studies have demonstrated that triazoloquinoxaline derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. The mechanism may involve the disruption of cellular signaling pathways or induction of apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is evidence suggesting that compounds related to this structure possess anti-inflammatory properties. These effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses.
Numerous studies have been conducted to evaluate the biological activities associated with this compound:
Case Study 1: Antimicrobial Screening
In a study focusing on various derivatives of triazoloquinoxaline compounds, several exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were correlated with their effectiveness in inhibiting bacterial growth.
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects of the compound on different cancer cell lines. The results indicated that modifications in the chemical structure could lead to enhanced antiproliferative activity, highlighting the importance of structural optimization in drug development.
Mechanism of Action
The mechanism of action of 2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes like c-Met kinase and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound may also induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
Triazoloquinoxaline vs. Triazoloquinazoline
- N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Shares the triazoloquinoxaline core but replaces the phenoxy group with a methyl group at position 1. Key Difference: Absence of phenoxy reduces π-π stacking capability, which may decrease affinity for aromatic-rich binding pockets compared to the target compound.
- 2-[(4-Amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide (): Features a triazoloquinazoline core with a sulfanyl linker. Key Difference: Quinazoline cores are less electron-deficient than quinoxalines, altering electronic interactions in biological systems.
Side Chain Variations
Acetamide Modifications
- N-(4-methoxyphenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo(1,2,4-trihydroquinoxalin-2-yl)}acetamide (): Contains a dual methoxyphenoxy-acetamide side chain. Methoxy groups enhance solubility but may reduce membrane permeability compared to the oxolan group in the target compound .
- 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (): Simpler acetamide structure with an acetylphenoxy group.
Physicochemical Comparison
Research Implications
The target compound’s unique combination of phenoxy and oxolan groups positions it as a promising candidate for further pharmacological studies. Comparative data suggest:
Future work should explore structure-activity relationships (SAR) by modifying the triazoloquinoxaline core and side chains, guided by analogues in , and 11.
Biological Activity
The compound 2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a triazoloquinoxaline core, known for its potential therapeutic applications across various disease states. This article explores the compound's synthesis, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure includes a triazoloquinoxaline core combined with an acetamide and phenoxy substituents. The synthesis typically involves several key steps:
- Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Phenoxy Group : A substitution reaction introduces the phenoxy moiety to the core.
- Acetylation : The final step involves the acetylation of the intermediate to yield the target compound.
These synthetic steps require optimization to enhance yield and purity, often utilizing scalable reaction conditions suitable for larger-scale production .
Biological Activities
The biological activities of this compound are multifaceted, including:
Antimicrobial Activity : Compounds with similar triazoloquinoxaline structures have shown significant antimicrobial properties against various bacterial strains and fungi. The presence of the phenoxy group enhances its interaction with microbial targets .
Anticancer Properties : Recent studies have indicated that derivatives of triazoloquinoxaline exhibit cytotoxic effects against cancer cell lines. For instance, compounds within this class have demonstrated promising activity against breast cancer cells by inducing apoptosis through mechanisms involving PARP-1 and EGFR inhibition .
Anticonvulsant Effects : Research has highlighted that certain triazoloquinoxaline derivatives possess anticonvulsant properties. These compounds were evaluated using metrazol-induced convulsions in animal models, showing significant protective effects .
Case Studies and Research Findings
Several studies have documented the biological activity of triazoloquinoxaline derivatives:
-
Antimicrobial Evaluation : A study assessed various derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that specific modifications in the structure led to enhanced antibacterial activity .
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 1 S. aureus 5 µg/mL 2 P. aeruginosa 10 µg/mL -
Cytotoxicity in Cancer Cells : Another research focused on the cytotoxic effects of triazoloquinoxaline derivatives on MDA-MB-231 breast cancer cells. The study found that certain compounds induced apoptosis effectively compared to standard treatments like Erlotinib.
Compound IC50 (nM) Apoptosis Induction 8i 1.37 38-fold increase Erlotinib 80 Baseline - Anticonvulsant Activity : A systematic evaluation using an animal model demonstrated that specific analogs of triazoloquinoxaline significantly reduced seizure activity compared to controls .
Q & A
Q. What are the common synthetic routes for preparing 2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the construction of the triazoloquinoxaline core. Key steps include:
Core Formation : Cyclocondensation of substituted quinoxaline precursors with hydrazine derivatives under reflux conditions (e.g., ethanol/HCl) to form the triazolo[4,3-a]quinoxaline scaffold .
Functionalization : Introduction of phenoxy and oxolane-methylacetamide groups via nucleophilic substitution or coupling reactions. For example, Mitsunobu reactions or Ullmann-type couplings may link phenoxy groups, while amide bond formation (e.g., EDC/HOBt) attaches the oxolane-methylacetamide moiety .
- Critical Reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), chloroacetyl chloride (acylation).
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Ethanol, HCl, 80°C, 12h | 65–70 | |
| Phenoxy coupling | CuI, K₂CO₃, DMF, 120°C | 50–55 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenoxy protons at δ 6.8–7.4 ppm; oxolane methylene at δ 3.5–4.0 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₂N₄O₄: 434.16) .
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.3% tolerance).
Advanced Research Questions
Q. What strategies are effective for optimizing reaction yields in the synthesis of this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to identify critical variables:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Use central composite designs to model interactions (e.g., CuI catalyst concentration vs. reaction time) .
- Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side-product formation by controlling residence time and mixing efficiency .
- Case Study : A 20% yield increase was achieved by switching from batch to flow reactor conditions (residence time: 30 min, 100°C) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct comparative studies with standardized protocols:
- Biological Assays : Use cell lines (e.g., HepG2 for anticancer activity) with controlled conditions (e.g., 48h exposure, 10 µM concentration).
- Structural Analog Analysis : Compare activity trends across derivatives (e.g., substitution at the phenoxy group modulates cytotoxicity) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, t-tests) to identify outliers or confounding variables .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological environments and monitor degradation:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; analyze via HPLC to quantify degradation products .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests thermal resilience) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics .
Methodological Focus: Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer : Develop a SAR library with systematic structural variations:
- Variation Points : Modify the oxolane ring (e.g., tetrahydrofuran vs. tetrahydropyran) or phenoxy substituents (e.g., electron-withdrawing groups).
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like PARP-1 .
Q. What approaches mitigate side reactions during the synthesis of the triazoloquinoxaline core?
- Methodological Answer : Address common side reactions (e.g., over-oxidation, dimerization):
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during cyclization .
- Catalyst Optimization : Replace CuI with Pd(OAc)₂ for milder coupling conditions, reducing byproduct formation .
- In Situ Monitoring : ReactIR or LC-MS tracking to terminate reactions at optimal conversion points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
